Cas no 2171822-90-3 (3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid)

3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid 化学的及び物理的性質
名前と識別子
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- 3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid
- EN300-1287166
- 3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- 2171822-90-3
-
- インチ: 1S/C25H29NO4/c1-2-25(15-23(27)28,17-9-3-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,2-4,9-10,15-16H2,1H3,(H,26,29)(H,27,28)
- InChIKey: GOQPXHZMMDDWNF-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(=O)O)(CC)C1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 407.20965841g/mol
- どういたいしつりょう: 407.20965841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 594
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.2
3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287166-100mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 100mg |
$1761.0 | 2023-10-01 | ||
Enamine | EN300-1287166-250mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 250mg |
$1841.0 | 2023-10-01 | ||
Enamine | EN300-1287166-1000mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 1000mg |
$2002.0 | 2023-10-01 | ||
Enamine | EN300-1287166-1.0g |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287166-2500mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 2500mg |
$3925.0 | 2023-10-01 | ||
Enamine | EN300-1287166-5000mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 5000mg |
$5807.0 | 2023-10-01 | ||
Enamine | EN300-1287166-10000mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 10000mg |
$8611.0 | 2023-10-01 | ||
Enamine | EN300-1287166-50mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 50mg |
$1682.0 | 2023-10-01 | ||
Enamine | EN300-1287166-500mg |
3-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
2171822-90-3 | 500mg |
$1922.0 | 2023-10-01 |
3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acidに関する追加情報
Introduction to 3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid (CAS No. 2171822-90-3) in Modern Chemical and Pharmaceutical Research
3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid, identified by the CAS number 2171822-90-3, is a sophisticated organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines a cyclopentyl group with a fluorinated amino acid derivative, making it a promising candidate for various biochemical applications. The presence of a fluoren-9-ylmethoxycarbonyl moiety adds a layer of complexity that enhances its potential utility in drug design and development.
The compound’s structural composition suggests a high degree of specificity, which is crucial for interactions within biological systems. The cyclopentyl side chain provides steric hindrance, potentially influencing binding affinities and metabolic stability, while the fluoren-9-ylmethoxycarbonyl group acts as a protecting group in peptide synthesis and may contribute to enhanced solubility or bioavailability in certain formulations. Such features make it an intriguing subject for further investigation.
In recent years, the pharmaceutical industry has increasingly focused on developing molecules with multifunctional properties. 3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid exemplifies this trend, as its structural motifs are reminiscent of key pharmacophores found in several therapeutic agents. For instance, the combination of an amino acid backbone and a fluorinated aromatic ring has been associated with improved pharmacokinetic profiles in drug candidates targeting neurological disorders.
Recent studies have highlighted the potential of fluorinated compounds in modulating enzyme activity and receptor binding. The fluoren-9-yl moiety, in particular, has been explored for its ability to enhance molecular recognition due to its rigid aromatic structure and electronic properties. This has led to investigations into its role in designing novel inhibitors or agonists for enzymes such as kinases and proteases, which are pivotal in numerous disease pathways.
The cyclopentyl group further contributes to the compound’s unique chemical profile by introducing conformational flexibility while maintaining steric bulk. This balance is critical for optimizing interactions with biological targets, as it can prevent non-specific binding while ensuring adequate surface area for productive engagement. Such structural features are often leveraged in the design of small-molecule drugs to achieve high selectivity and efficacy.
One of the most compelling aspects of 3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid is its potential application in peptide mimetics. The fluorinated methoxycarbonyl group can be used as a temporary protecting group during peptide synthesis, allowing for selective modification and subsequent deprotection without compromising the integrity of the molecule. This makes it a valuable tool for chemists working on peptidomimetics, which are designed to mimic the bioactivity of natural peptides but with improved pharmacological properties.
Advances in computational chemistry have also facilitated the exploration of 3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid‘s interactions with biological targets. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The precise arrangement of atoms within its structure allows it to fit into enzyme active sites with high affinity, potentially disrupting pathological signaling pathways.
The synthesis of this compound presents an interesting challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and automated solid-phase synthesis have streamlined the process, allowing researchers to explore derivatives with tailored properties more rapidly than ever before.
In conclusion, 3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoic acid (CAS No. 2171822-90-3) represents a fascinating intersection of structural complexity and functional potential. Its unique combination of chemical features positions it as a valuable asset in both academic research and industrial drug development. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing therapeutic strategies across multiple disease areas.
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